REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[Cl:12][CH2:13][CH2:14][CH2:15]Br.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Cl:12][CH2:13][CH2:14][CH2:15][O:11][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:1]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
72.07 g
|
Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)O
|
Name
|
|
Quantity
|
78.72 g
|
Type
|
reactant
|
Smiles
|
ClCCCBr
|
Name
|
|
Quantity
|
103.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to a viscous oil
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in chloroform
|
Type
|
WASH
|
Details
|
washed with 5% sodium hydroxide and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The chloroform was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Chloroform was removed
|
Type
|
CUSTOM
|
Details
|
to give a brown solid
|
Type
|
WASH
|
Details
|
A ten-gram sample was subjected to flash chromatography on silica gel using 2% ethyl acetate-hexanes, 3% ethylacetate-hexanes, 5% ethyl acetate-hexanes, and 10% ethyl acetate-hexanes for elution
|
Type
|
CUSTOM
|
Details
|
solvents removed
|
Type
|
CUSTOM
|
Details
|
A clear oil was obtained
|
Type
|
CUSTOM
|
Details
|
dried 16 hr at 80° C
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
A white crystalline solid was formed
|
Type
|
CUSTOM
|
Details
|
on standing at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCCOC1=CC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.01 g | |
YIELD: PERCENTYIELD | 52.2% | |
YIELD: CALCULATEDPERCENTYIELD | 6.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |